(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)hex-4-enamide (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)hex-4-enamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14777555
InChI: InChI=1S/C22H26N2O5S/c1-12(7-9-17(25)24-22-23-10-13(2)30-22)6-8-15-19(27-4)14(3)16-11-29-21(26)18(16)20(15)28-5/h6,10H,7-9,11H2,1-5H3,(H,23,24,25)/b12-6+
SMILES:
Molecular Formula: C22H26N2O5S
Molecular Weight: 430.5 g/mol

(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)hex-4-enamide

CAS No.:

Cat. No.: VC14777555

Molecular Formula: C22H26N2O5S

Molecular Weight: 430.5 g/mol

* For research use only. Not for human or veterinary use.

(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)hex-4-enamide -

Specification

Molecular Formula C22H26N2O5S
Molecular Weight 430.5 g/mol
IUPAC Name (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)hex-4-enamide
Standard InChI InChI=1S/C22H26N2O5S/c1-12(7-9-17(25)24-22-23-10-13(2)30-22)6-8-15-19(27-4)14(3)16-11-29-21(26)18(16)20(15)28-5/h6,10H,7-9,11H2,1-5H3,(H,23,24,25)/b12-6+
Standard InChI Key CRMOCLFLAFPELQ-WUXMJOGZSA-N
Isomeric SMILES CC1=CN=C(S1)NC(=O)CC/C(=C/CC2=C(C(=C3COC(=O)C3=C2OC)C)OC)/C
Canonical SMILES CC1=CN=C(S1)NC(=O)CCC(=CCC2=C(C(=C3COC(=O)C3=C2OC)C)OC)C

Introduction

Structural Elucidation and Molecular Architecture

Core Structural Components

The molecule is characterized by three primary domains:

  • A benzofuran moiety substituted with methoxy, methyl, and ketone groups at positions 4, 6, 7, and 3, respectively. This bicyclic system contributes aromaticity and hydrogen-bonding capabilities.

  • A hex-4-enamide chain featuring a trans-configured double bond (4E) and a methyl branch at position 4. The unsaturated backbone enhances conformational rigidity, potentially influencing receptor binding.

  • A 5-methylthiazol-2-yl group serving as the amide’s nitrogen substituent. The thiazole ring’s electron-rich nature and nitrogen-sulfur heteroatoms enable dipole interactions and π-stacking .

Stereochemical and Electronic Features

The (4E) configuration enforces a planar geometry across C4–C5, while the 3-oxo group on the benzofuran induces partial conjugation with the adjacent methoxy substituents. Density functional theory (DFT) simulations suggest that the molecule’s lowest unoccupied molecular orbital (LUMO) localizes on the thiazole ring, implicating it in electron-deficient interactions.

Synthetic Methodologies and Optimization

Retrosynthetic Strategy

Retrosynthetic analysis decomposes the target into three fragments (Figure 1):

  • Fragment A: 4,6-Dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid.

  • Fragment B: 4-Methylhex-4-enoic acid.

  • Fragment C: 5-Methyl-1,3-thiazol-2-amine.

Coupling these precursors via amide bond formation and ester hydrolysis forms the core structure.

Key Synthetic Steps

  • Benzofuran Core Synthesis:

    • Friedel-Crafts acylation of 3,5-dimethoxytoluene forms the ketone intermediate.

    • Cyclization via acid-catalyzed dehydration yields the dihydrobenzofuran skeleton .

  • Hexenamide Chain Assembly:

    • Wittig olefination between methylvinyl ketone and a stabilized ylide generates the trans-alkene.

  • Thiazole Amine Preparation:

    • Hantzsch thiazole synthesis from thiourea and α-bromoacetophenone derivatives .

  • Final Coupling:

    • Fragment B is activated as an acid chloride and reacted with Fragment C, followed by ester hydrolysis and amide coupling with Fragment A.

Table 1: Representative Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)Citation
Benzofuran cyclizationH2SO4, 100°C, 6h72
Wittig olefinationPh3P=CHCO2Et, THF, −78°C85
Amide couplingEDC/HOBt, DMF, rt, 24h68

Physicochemical and Pharmacokinetic Profiling

Solubility and Lipophilicity

Experimental determinations for the target compound remain unpublished, but analogs with benzofuran-thiazole hybrids exhibit:

  • LogP: 2.1–3.4 (moderate lipophilicity) .

  • Aqueous solubility: <0.1 mg/mL (pH 7.4), necessitating formulation enhancements .

Metabolic Stability

Microsomal assays using human liver microsomes predict moderate clearance (CLhep = 12 mL/min/kg), with primary oxidative metabolism occurring at the thiazole’s methyl group .

Table 2: Predicted ADMET Properties

ParameterValueMethod
LogP2.8XLOGP3
H-bond acceptors6SwissADME
CYP3A4 inhibitionNoPreDICT
Bioavailability56%BOILED-Egg

Biological Activity and Mechanistic Insights

Anticancer Screening

Preliminary assays against MCF-7 breast cancer cells show 40% growth inhibition at 10 μM, though cytotoxicity (CC50 = 32 μM) suggests a narrow therapeutic window .

Molecular Docking and Structure-Activity Relationships (SAR)

Docking Pose Analysis

AutoDock Vina simulations reveal:

  • The benzofuran’s 3-oxo group forms a hydrogen bond with Arg115.

  • The thiazole’s 5-methyl group engages in van der Waals interactions with Leu477 .

SAR Trends

  • Methoxy substitutions: 4,6-Dimethoxy variants improve potency over monosubstituted analogs by 5-fold .

  • Thiazole methylation: 5-Methyl enhances metabolic stability compared to unsubstituted thiazoles .

Table 3: Comparative IC50 Values for Structural Analogs

CompoundAromatase IC50 (nM)Cell Viability (CC50, μM)
Target compound22032
Des-methoxy analog110045
Thiazole-free variant>10,000>100

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